N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACRYLAMIDE
CAS No.: 2286471-79-0
Cat. No.: VC7665501
Molecular Formula: C11H17N3O
Molecular Weight: 207.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2286471-79-0 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.277 |
| IUPAC Name | N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-5-11(15)12-7-10-8(3)13-14(6-2)9(10)4/h5H,1,6-7H2,2-4H3,(H,12,15) |
| Standard InChI Key | QGQJXXYJXDDZGI-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)CNC(=O)C=C)C |
Introduction
Chemical Identity and Structural Characteristics
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acrylamide (systematic IUPAC name: N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide) is characterized by a pyrazole ring substituted at the 1-position with an ethyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a methylene-acrylamide moiety. Its molecular formula is C₁₂H₁₈N₃O, yielding a molecular weight of 220.29 g/mol.
Table 1: Key Physicochemical Properties
The pyrazole ring contributes aromatic stability, while the acrylamide group introduces electrophilic reactivity, enabling participation in Michael additions or polymerization . Substituents on the pyrazole influence electronic and steric properties: the ethyl group at N1 enhances lipophilicity, whereas methyl groups at C3 and C5 restrict rotational freedom .
Synthesis and Reaction Pathways
Precursor Preparation
Synthesis begins with functionalized pyrazole intermediates. A common route involves:
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Alkylation of 3,5-Dimethylpyrazole: Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-ethyl-3,5-dimethyl-1H-pyrazole .
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Chloromethylation: Reaction of the pyrazole with formaldehyde and HCl under Friedel-Crafts conditions introduces a chloromethyl group at C4 .
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Nucleophilic Substitution: Displacement of the chloride by acrylamide via SN2 mechanism forms the target compound .
Table 2: Representative Synthetic Steps
| Step | Reaction | Conditions | Yield | Citation |
|---|---|---|---|---|
| 1 | Pyrazole alkylation | EtI, K₂CO₃, DMF, 80°C, 12h | 78% | |
| 2 | Chloromethylation | HCHO, HCl, ZnCl₂, 60°C, 6h | 65% | |
| 3 | Acrylamide coupling | Acrylamide, Et₃N, THF, rt | 52% |
Alternative Routes
Applications in Materials Science
The acrylamide moiety enables radical polymerization, forming polyacrylamide networks with embedded pyrazole units. Such polymers exhibit:
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Thermal Stability: Decomposition temperatures exceeding 250°C due to aromatic pyrazole rings .
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Chelation Capacity: Pyrazole’s nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺), useful in wastewater treatment .
Table 3: Polymer Properties vs. Pyrazole Substituents
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